4-[(4-Methylpyridin-2-yl)oxy]benzoic acid
Description
Contextual Significance of Pyridine- and Benzoic Acid-Containing Scaffolds in Contemporary Chemical Sciences
In the landscape of modern chemical sciences, particularly in medicinal chemistry and materials science, certain molecular frameworks are considered "privileged scaffolds" due to their recurring presence in bioactive compounds and functional materials. Both pyridine (B92270) and benzoic acid moieties fall squarely into this category.
The pyridine ring is a six-membered aromatic heterocycle structurally similar to benzene (B151609) but with one carbon atom replaced by nitrogen. nih.gov This substitution has profound chemical consequences; the nitrogen atom acts as a hydrogen bond acceptor and imparts weak basicity, which can enhance the solubility and bioavailability of drug molecules. researchgate.net Consequently, the pyridine scaffold is a cornerstone in drug discovery, found in a vast array of pharmaceuticals. slideshare.net Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netfrontiersin.org
Similarly, the benzoic acid scaffold is a fundamental building block in organic chemistry and pharmacology. iastate.edu The carboxylic acid group is a key functional handle for forming esters and amides, and it can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. Benzoic acid and its derivatives are known to possess diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. nih.gov Historically, the discovery of the biological activity of phenoxyacetic and benzoic acids in the early 1940s paved the way for their development into important classes of herbicides that mimic the plant hormone auxin. iastate.eduvt.edu
The combination of these two privileged scaffolds into a single molecule, as seen in 4-[(4-Methylpyridin-2-yl)oxy]benzoic acid, creates a framework with significant potential for diverse chemical and biological interactions.
Historical Overview of Academic Investigations on Ether-Linked Pyridinyloxybenzoic Acid Systems
The core structure of this compound is the diaryl ether, specifically a pyridinyloxybenzoic acid system. The academic investigation of such systems is intrinsically linked to the historical development of methods for forming carbon-oxygen (C-O) bonds between aromatic rings.
Historically, the synthesis of diaryl ethers was a significant challenge. A major breakthrough came with the Ullmann condensation , first reported by Fritz Ullmann in 1903. wikipedia.orgnih.gov This copper-catalyzed reaction between an aryl halide and a phenol (B47542) became the classical method for forming diaryl ether linkages. organic-chemistry.org However, the traditional Ullmann reaction suffered from severe limitations, requiring harsh conditions such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder, which limited its applicability to robust molecules. wikipedia.orgnih.gov
Another foundational method for creating such linkages is Nucleophilic Aromatic Substitution (SNAr) . nih.gov This reaction pathway, studied since the 1870s, typically involves the attack of a nucleophile (like a phenoxide) on an electron-deficient aromatic ring (like a substituted pyridine) bearing a suitable leaving group. nih.govsemanticscholar.org The pyridine ring's inherent electron-deficient nature makes it a suitable substrate for SNAr reactions, providing a complementary pathway to the Ullmann condensation for synthesizing pyridyl ethers. nih.govrsc.org
Over the decades, research has focused on overcoming the limitations of these classical methods. The late 20th and early 21st centuries saw the development of modern cross-coupling reactions. Significant progress in the Ullmann-type reactions involved the introduction of soluble copper catalysts and the use of chelating ligands (e.g., diamines, amino acids) to accelerate the reaction and allow for much milder conditions (90-110°C). wikipedia.orgnih.gov These advancements made the synthesis of complex diaryl ethers, including pyridinyloxybenzoic acid systems, more feasible and versatile, expanding the scope of chemical space that could be explored for various applications.
| Milestone | Year | Significance |
| First SNAr Reactions Studied | 1870s | Established a fundamental mechanism for linking nucleophiles to aromatic rings. nih.gov |
| Ullmann Condensation Reported | 1903 | Provided the first general, albeit harsh, method for diaryl ether synthesis. wikipedia.orgnih.gov |
| Discovery of Auxin-like Herbicides | 1940s | Established the biological importance of benzoic and pyridine carboxylic acid scaffolds in agrochemicals. iastate.eduresearchgate.net |
| Development of Ligand-Assisted Ullmann Couplings | ~2000s | Enabled milder reaction conditions, greatly expanding the synthetic utility for complex molecules. nih.gov |
| Advancements in Bi(V)-Mediated Arylation | ~2020s | Introduced novel "umpolung" methods for the O-arylation of pyridones, complementing classical SNAr and cross-coupling approaches. worktribe.comnih.gov |
Broad Academic Relevance and Potential Research Trajectories for this compound
While specific research applications for this compound are not extensively documented in public literature, its structural components suggest several promising avenues for academic and industrial investigation. The molecule can be viewed as a potential pharmacophore or a functional chemical building block.
In Medicinal Chemistry: The diaryl ether motif is present in numerous bioactive natural products and synthetic drugs. The combination of a pyridine ring and a benzoic acid moiety within this framework suggests potential interactions with various biological targets.
Kinase Inhibition: Many kinase inhibitors feature a diaryl ether or a similar hinge-binding motif. The pyridine nitrogen can form critical hydrogen bonds in the hinge region of a kinase active site. Therefore, this compound could serve as a scaffold for the design of novel inhibitors for protein kinases, which are crucial targets in oncology and inflammation research.
Anti-inflammatory Agents: Pyridinone-containing compounds, which are related to the pyridinyloxy scaffold, are known to target pro-inflammatory cytokines like TNF-α. frontiersin.org Furthermore, certain benzoic acid derivatives have shown anti-inflammatory activity. nih.gov This suggests that the title compound could be explored for its potential to modulate inflammatory pathways.
Enzyme Inhibition: The structural features of the molecule make it a candidate for inhibiting other enzyme classes. For example, novel benzoic acid ester derivatives have been developed as potent phosphodiesterase-4 (PDE4) inhibitors for treating respiratory diseases. nih.gov
In Agrochemical Research: The history of pyridine carboxylic acids and benzoic acids as herbicides is well-established. vt.eduvt.edu These compounds often function as synthetic auxins, causing uncontrolled growth in broadleaf weeds. iastate.edu The specific structure of this compound could be investigated for novel herbicidal or plant growth-regulating properties.
In Materials Science: The rigid, aromatic nature of the molecule, combined with the polar carboxylic acid group, makes it a candidate for applications in materials science.
Liquid Crystal Precursors: Molecules containing both benzoic acid and pyridine units have been successfully used to form hydrogen-bonded co-crystals that exhibit liquid crystalline properties. nih.gov The defined geometry and potential for hydrogen bonding and π–π stacking make this compound an interesting building block for supramolecular assemblies and advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylpyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-6-7-14-12(8-9)17-11-4-2-10(3-5-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABLXVCURVWGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 4 Methylpyridin 2 Yl Oxy Benzoic Acid
Established Synthetic Pathways for 4-[(4-Methylpyridin-2-yl)oxy]benzoic acid
The construction of the this compound scaffold primarily relies on the formation of the diaryl ether bond. Several strategic approaches can be employed, focusing on the sequence of bond formations and the introduction of functional groups.
Strategies Involving Ether Bond Formation
The core of the synthesis is the formation of the ether linkage between the pyridine (B92270) and benzene (B151609) rings. This is typically achieved through nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann condensation reactions.
Nucleophilic Aromatic Substitution (SNAr): This is the most common approach, exploiting the electron-deficient nature of the pyridine ring, which makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. nih.govstackexchange.com The reaction of a 2-halopyridine with a phenoxide is generally faster than with the corresponding chloropyridine due to the high electronegativity of fluorine. nih.gov
Two primary SNAr pathways can be envisioned for the synthesis of the target molecule's ester precursor:
Pathway A: Reaction of a 2-halo-4-methylpyridine with a 4-hydroxybenzoate (B8730719) salt.
Pathway B: Reaction of a 4-halobenzoate with the salt of 4-methyl-2-hydroxypyridine (4-methyl-2-pyridone).
Pathway A is generally preferred. The synthesis involves the reaction of methyl 4-hydroxybenzoate with 2-chloro-4-methylpyridine (B103993) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The final step is the hydrolysis of the methyl ester to the carboxylic acid, usually under basic conditions (e.g., with lithium hydroxide (B78521) or sodium hydroxide) followed by acidification. chemicalbook.com
Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.org Modern variations of the Ullmann ether synthesis use soluble copper catalysts with ligands, allowing for milder reaction conditions than the traditional high-temperature requirements. wikipedia.orgmdpi.com For the synthesis of this compound, this would involve reacting 2-chloro-4-methylpyridine with 4-hydroxybenzoic acid in the presence of a copper catalyst (e.g., CuI), a base (e.g., K2CO3), and often a ligand like phenanthroline. wikipedia.org
| Strategy | Reactants | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-4-methylpyridine + Methyl 4-hydroxybenzoate | Base (K2CO3, NaH), Solvent (DMF, DMSO), Heat | Commonly used, good yields, no metal catalyst required. nih.gov | Requires activated pyridine ring, can require high temperatures. |
| Ullmann Condensation | 2-Chloro-4-methylpyridine + 4-Hydroxybenzoic acid | Cu catalyst (CuI), Base (K2CO3), Ligand, High Temperature | Broad scope, useful for less activated halides. wikipedia.org | Requires metal catalyst, harsh conditions, potential for side reactions. wikipedia.org |
Benzoic Acid Moiety Functionalization Approaches
An alternative synthetic strategy involves first forming the pyridinyloxy ether and then modifying the benzoic acid portion of the molecule. This approach is useful for creating a variety of derivatives from a common intermediate.
A plausible sequence is:
Ether Formation: Synthesize a precursor like 4-(pyridin-2-yloxy)benzaldehyde (B61630) or methyl 4-(pyridin-2-yloxy)benzoate.
Functionalization: Introduce substituents onto the benzene ring through electrophilic aromatic substitution. For example, nitration can be achieved using nitric acid in a mixture with sulfuric or acetic acid. googleapis.com Halogenation can also be performed using standard methods.
Group Conversion: The carboxylic acid group itself can be derivatized. For instance, the acid can be converted to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. researchgate.net This reactive intermediate can then be reacted with various alcohols or amines to form a library of esters or amides, respectively.
Pyridine Ring Functionalization Strategies
Functionalizing the pyridine ring post-ether formation is challenging due to the directing effects of the substituent groups. Therefore, it is more common to synthesize the desired substituted pyridine precursor first and then form the ether linkage. The synthesis of the key intermediate, 2-chloro-4-methylpyridine, is a critical step. This can be achieved from commercially available picolines through oxidation to the N-oxide, followed by chlorination with reagents like phosphorus oxychloride (POCl3), which directs chlorination to the 2-position.
Multi-step Convergent and Divergent Syntheses
Both convergent and divergent synthetic plans can be devised for producing this compound and its analogues.
Convergent Synthesis: This approach involves the independent synthesis of the two main fragments, a substituted pyridine and a substituted benzoic acid derivative, which are then coupled in a late-stage step. For the title compound, this would involve synthesizing 2-chloro-4-methylpyridine and methyl 4-hydroxybenzoate separately and then combining them via an SNAr reaction, followed by ester hydrolysis. This method is efficient as it builds up complex molecules from smaller, readily prepared fragments.
Divergent Synthesis: In this strategy, a common core intermediate is synthesized and then elaborated in various ways to create a library of related compounds. For example, methyl 4-[(pyridin-2-yl)oxy]benzoate could be synthesized in bulk. Portions of this intermediate could then be subjected to different reactions to introduce various substituents on either the pyridine or the benzene ring, leading to a diverse set of final products.
Synthesis of Structural Analogues and Derivatives of the Pyridinyloxybenzoic Acid Scaffold
The pyridinyloxybenzoic acid scaffold allows for extensive structural modification to study structure-activity relationships. A key area of investigation is positional isomerism.
Positional Isomerism Studies (e.g., 4-[(3-methylpyridin-2-yl)oxy]benzoic acid)
The synthesis of positional isomers of this compound follows the same fundamental synthetic principles, primarily differing in the choice of the starting pyridine derivative. By altering the position of the methyl group on the pyridine ring or the attachment point of the oxybenzoic acid group, a wide range of isomers can be accessed.
The synthesis of 4-[(3-methylpyridin-2-yl)oxy]benzoic acid , for instance, would be analogous to the synthesis of the 4-methyl isomer. The key difference would be the use of 2-chloro-3-methylpyridine (B94477) as the starting material. This precursor would be reacted with methyl 4-hydroxybenzoate under SNAr conditions (e.g., K2CO3 in DMF), followed by the hydrolysis of the resulting ester to yield the final product.
The same logic applies to other isomers. For example, the synthesis of 3-[(4-methylpyridin-2-yl)oxy]benzoic acid would require starting with methyl 3-hydroxybenzoate instead of the 4-hydroxy isomer. nih.gov
| Target Compound | Pyridine Precursor | Benzoate Precursor |
|---|---|---|
| This compound | 2-Chloro-4-methylpyridine | Methyl 4-hydroxybenzoate |
| 4-[(3-Methylpyridin-2-yl)oxy]benzoic acid | 2-Chloro-3-methylpyridine | Methyl 4-hydroxybenzoate |
| 4-[(5-Methylpyridin-2-yl)oxy]benzoic acid | 2-Chloro-5-methylpyridine | Methyl 4-hydroxybenzoate |
| 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid | 2-Chloro-4-methylpyridine | Methyl 3-hydroxybenzoate |
Substituent Effects on the Pyridine Ring (e.g., chloro-substituted derivatives)
The introduction of substituents, such as a chloro group, onto the pyridine ring of this compound can significantly influence its chemical properties and biological activity. The synthesis of such derivatives would likely involve the coupling of a substituted pyridine with a hydroxybenzoic acid derivative.
A plausible synthetic approach for a chloro-substituted derivative would be the nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a di-chloro-substituted methylpyridine, for instance, 2,X-dichloro-4-methylpyridine (where X represents the position of the second chlorine atom), with 4-hydroxybenzoic acid. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The greater electrophilicity of the carbon atoms in the dichlorinated pyridine ring facilitates the attack by the phenoxide ion generated from 4-hydroxybenzoic acid.
Table 1: Plausible Chloro-Substituted Derivatives of this compound and Potential Synthetic Precursors
| Derivative Name | Potential Pyridine Precursor | Potential Benzoic Acid Precursor |
| 4-[(6-Chloro-4-methylpyridin-2-yl)oxy]benzoic acid | 2,6-Dichloro-4-methylpyridine | 4-Hydroxybenzoic acid |
| 4-[(5-Chloro-4-methylpyridin-2-yl)oxy]benzoic acid | 2,5-Dichloro-4-methylpyridine | 4-Hydroxybenzoic acid |
| 4-[(3-Chloro-4-methylpyridin-2-yl)oxy]benzoic acid | 2,3-Dichloro-4-methylpyridine | 4-Hydroxybenzoic acid |
Heteroatom and Alkyl Chain Variations in the Ether Linkage
Altering the ether linkage that connects the pyridine and benzoic acid rings offers another avenue for structural modification. Replacing the oxygen atom with other heteroatoms, such as sulfur or nitrogen, would lead to thioether or amine-linked analogues, respectively.
The synthesis of a thioether derivative could potentially be achieved through a nucleophilic aromatic substitution reaction between a halogenated methylpyridine and a mercaptobenzoic acid, or vice versa. These sulfur-containing analogues would exhibit different bond angles and electronic properties compared to the parent ether, which could have a significant impact on their biological activity.
Introducing an alkyl chain between the ether oxygen and one of the aromatic rings would create more flexible analogues. For instance, a compound like 4-{[1-(4-methylpyridin-2-yl)ethoxy]}benzoic acid could be synthesized. This would involve a Williamson ether synthesis, where the sodium salt of 4-hydroxybenzoic acid is reacted with a 2-(1-chloroethyl)-4-methylpyridine. The increased conformational freedom of these molecules could allow for better adaptation to binding pockets of biological targets.
Advanced Synthetic Approaches and Sustainable Methodologies
Modern synthetic chemistry increasingly focuses on the development of more efficient and environmentally friendly methods.
Catalytic Reaction Development
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds in diaryl ethers. The Ullmann condensation, a classic method using copper catalysts, has been significantly improved with the development of new ligands and reaction conditions, allowing for lower reaction temperatures and broader substrate scope.
Palladium-catalyzed Buchwald-Hartwig amination and etherification reactions have also emerged as highly versatile methods. These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol or phenol. A potential catalytic route to this compound could involve the coupling of 2-bromo-4-methylpyridine (B133514) with methyl 4-hydroxybenzoate, followed by hydrolysis of the ester. The use of a catalyst can lead to higher yields and cleaner reactions compared to traditional SNAr approaches.
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its derivatives, several green approaches could be considered.
The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption. For SNAr or metal-catalyzed coupling reactions, microwave heating can accelerate the rate of reaction, often leading to higher yields and fewer byproducts.
Solvent selection is another crucial aspect of green chemistry. Replacing hazardous solvents like DMF and DMSO with more benign alternatives, such as ionic liquids or deep eutectic solvents, is an active area of research. Water, as a solvent, is highly desirable from a green chemistry perspective. While the reactants may have limited solubility in water, the use of phase-transfer catalysts can facilitate reactions in aqueous media.
Furthermore, the development of catalytic systems that are recyclable and can be used in low loadings is a key goal. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused, reducing waste and cost.
Table 2: Summary of Potential Synthetic and Derivatization Strategies
| Section | Synthetic/Derivatization Approach | Key Reagents/Conditions | Potential Outcome |
| 2.2.2 | Nucleophilic Aromatic Substitution (SNAr) | Dichloro-4-methylpyridine, 4-Hydroxybenzoic acid, Base (e.g., K2CO3), Solvent (e.g., DMF) | Chloro-substituted derivatives |
| 2.2.3 | Esterification | Alcohol, Acid catalyst or Coupling agent (e.g., DCC) | Ester derivatives |
| 2.2.3 | Amide Formation | Amine, Coupling agent (e.g., HATU) | Amide derivatives |
| 2.2.4 | Thioether Synthesis | Halogenated methylpyridine, Mercaptobenzoic acid | Thioether analogues |
| 2.2.4 | Alkyl Chain Insertion | 2-(1-chloroethyl)-4-methylpyridine, 4-Hydroxybenzoic acid | Flexible ether-linked analogues |
| 2.3.1 | Ullmann Condensation | Aryl halide, Phenol, Copper catalyst, Ligand | Catalytic C-O bond formation |
| 2.3.1 | Buchwald-Hartwig Etherification | Aryl halide, Phenol, Palladium catalyst, Phosphine ligand | Catalytic C-O bond formation |
| 2.3.2 | Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, improved yields |
| 2.3.2 | Green Solvents | Water, Ionic liquids, Deep eutectic solvents | Reduced environmental impact |
Structural Elucidation and Spectroscopic Characterization of 4 4 Methylpyridin 2 Yl Oxy Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the 4-[(4-Methylpyridin-2-yl)oxy]benzoic acid molecule.
In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The spectrum would be characterized by signals from the methyl group, the three protons on the pyridine (B92270) ring, and the four protons on the benzene (B151609) ring, in addition to the acidic proton of the carboxylic acid group.
The benzoic acid protons typically appear as two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating ether group are expected to be shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing carboxylic acid group.
The protons of the 4-methylpyridine (B42270) ring will also show distinct signals. The proton at position 6 is typically the most downfield among the pyridine protons due to the influence of the adjacent nitrogen atom. The protons at positions 3 and 5 will have their own characteristic shifts, influenced by the methyl group and the ether linkage. The methyl group itself will appear as a singlet in the upfield region of the spectrum. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures and substituent effects. Solvent: DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~12.8 | Broad Singlet | - |
| H-2', H-6' (Benzoic Acid) | ~7.9 | Doublet | ~8.5 |
| H-3', H-5' (Benzoic Acid) | ~7.2 | Doublet | ~8.5 |
| H-6 (Pyridine) | ~8.2 | Doublet | ~5.0 |
| H-5 (Pyridine) | ~7.0 | Doublet | ~5.0 |
| H-3 (Pyridine) | ~6.8 | Singlet | - |
| CH₃ | ~2.4 | Singlet | - |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would show a total of 13 signals, corresponding to the 12 carbons of the aromatic rings and the methyl group, plus the carboxyl carbon.
The carbonyl carbon of the carboxylic acid is the most deshielded and will appear significantly downfield, typically in the range of 165-175 ppm. researchgate.net The carbons of the aromatic rings will resonate between 110 and 165 ppm. The carbon atoms attached to the electronegative oxygen (C-2 of the pyridine ring and C-4' of the benzoic acid ring) will be found at the downfield end of this range. The methyl carbon will be the most shielded, appearing at the upfield end of the spectrum, usually around 20 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures and substituent effects. Solvent: DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~167 |
| C-2 (Pyridine) | ~164 |
| C-4' (Benzoic Acid) | ~162 |
| C-4 (Pyridine) | ~150 |
| C-6 (Pyridine) | ~148 |
| C-1' (Benzoic Acid) | ~125 |
| C-2', C-6' (Benzoic Acid) | ~131 |
| C-3', C-5' (Benzoic Acid) | ~118 |
| C-5 (Pyridine) | ~115 |
| C-3 (Pyridine) | ~110 |
| CH₃ | ~21 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene ring (H-2' with H-3' and H-5' with H-6') and on the pyridine ring (H-5 with H-6). This helps to confirm the substitution patterns of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the signals of protonated carbons. For example, the signal for the methyl protons (~2.4 ppm) would show a cross-peak with the methyl carbon signal (~21 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity between different fragments of the molecule. Key correlations would include the link between the pyridine and benzoic acid moieties through the ether oxygen, for example, by observing a correlation from the H-3' and H-5' protons of the benzoic acid ring to the C-2 carbon of the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₁NO₃), the exact molecular weight is 229.0739 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 229 or 230, respectively, confirming the molecular weight.
The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:
Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group, leading to a prominent acylium ion peak at m/z 212.
Decarboxylation, with the loss of CO₂ (44 Da), resulting in a fragment at m/z 185.
Cleavage of the ether bond, which can occur on either side of the oxygen atom. This would lead to fragments corresponding to the 4-methylpyridin-2-oxy radical (m/z 109) and the 4-carboxybenzoyl cation (m/z 121), or the 4-methylpyridin-2-yl cation (m/z 92) and the 4-oxybenzoic acid radical (m/z 137). The relative intensities of these fragments depend on their stability. docbrown.info
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Neutral Loss |
| 229 | [C₁₃H₁₁NO₃]⁺ (Molecular Ion) | - |
| 212 | [M - OH]⁺ | •OH |
| 185 | [M - COOH]⁺ | •COOH |
| 121 | [HOOC-C₆H₄-O]⁺ | C₇H₇N• |
| 92 | [C₆H₇N]⁺ | C₇H₄O₃• |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.net The C=O stretching vibration of the carboxyl group will give a strong, sharp absorption band around 1700-1680 cm⁻¹. The C-O-C stretching of the ether linkage will appear in the 1260-1000 cm⁻¹ region, likely as a strong asymmetric stretch. Aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ range, while aromatic C-H bending vibrations will cause signals in the fingerprint region below 900 cm⁻¹. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C-O-C ether bond, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The C=O stretch is also observable in Raman, although typically weaker than in IR.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | IR | 2500-3300 | Broad, Strong |
| Aromatic C-H stretch | IR, Raman | 3000-3100 | Medium-Weak |
| Aliphatic C-H stretch (CH₃) | IR, Raman | 2850-2960 | Medium-Weak |
| C=O stretch (Carboxylic Acid) | IR | 1680-1700 | Strong |
| Aromatic C=C/C=N stretch | IR, Raman | 1450-1600 | Medium-Strong |
| Asymmetric C-O-C stretch | IR | 1200-1260 | Strong |
| Symmetric C-O-C stretch | Raman | 1000-1050 | Medium |
| Aromatic C-H out-of-plane bend | IR | 800-850 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to analyze chromophores (the parts of a molecule that absorb light). The aromatic rings in this compound constitute a conjugated system, which is expected to absorb UV light.
The spectrum would likely show strong absorptions corresponding to π→π* transitions of the aromatic systems. The benzoic acid and pyridine moieties are both strong chromophores. The conjugation between the benzene ring, the ether oxygen, and the pyridine ring would likely result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.
Table 5: Predicted UV-Vis Absorption Data for this compound (Predicted values based on analogous structures)
| Solvent | Predicted λmax (nm) | Associated Transition |
| Ethanol | ~250-270 | π→π* (Benzene Ring) |
| Ethanol | ~280-300 | π→π* (Pyridine Ring, Conjugated System) |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)
The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions. In the case of this compound, the presence of a carboxylic acid group and a pyridine ring strongly suggests that hydrogen bonding and π-π stacking will be dominant forces in the crystal packing.
Hydrogen Bonding: The most significant intermolecular interaction anticipated is the hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring of an adjacent molecule (O—H⋯N). This type of interaction is a robust and highly directional force that often leads to the formation of well-defined supramolecular synthons. For instance, in a 1:1 adduct of 4-aminobenzoic acid and 4-methylpyridine, the carboxylic acid group is linked to the pyridine ring via an O—H⋯N hydrogen bond, forming a dimer. researchgate.net It is highly probable that this compound would exhibit similar dimeric structures or potentially catemeric (chain-like) motifs mediated by this strong hydrogen bond.
π-π Stacking: The aromatic nature of both the benzene and pyridine rings in this compound makes π-π stacking interactions a significant contributor to the crystal packing. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structure of a co-crystal containing benzoic acid and 4-pyridinealdazine, π-π stacking is observed with a centroid-centroid distance of 3.787 (4) Å between the pyridine and benzene rings. nih.gov This suggests that the crystal packing of the title compound would likely involve layered arrangements where the aromatic rings of adjacent molecules overlap. The presence of the methyl group on the pyridine ring might influence the geometry of this stacking, potentially leading to offset or tilted arrangements to minimize steric hindrance.
The interplay of these intermolecular forces—strong hydrogen bonds creating primary structural motifs and weaker interactions and π-π stacking guiding the three-dimensional assembly—would ultimately define the crystal lattice of this compound.
Conformational Analysis in the Crystalline State
The conformation of a molecule in the solid state is a fine balance between intramolecular forces, which favor a minimum energy conformation, and intermolecular forces, which drive efficient crystal packing. For this compound, the key conformational parameters are the torsion angles around the ether linkage and the orientation of the carboxylic acid group.
The molecule can be described as having a V-shaped conformation, with a dihedral angle between the benzene and pyridine rings. nih.gov In a related structure, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid, a dihedral angle of 59.69 (3)° is observed between the two rings. nih.gov The ether linkage (C-O-C) in this compound introduces a degree of flexibility. The specific torsion angles defining the orientation of the two aromatic rings relative to each other would be influenced by the demands of the crystal packing, particularly the optimization of hydrogen bonding and π-π stacking interactions.
The orientation of the carboxylic acid group relative to the benzene ring is another important conformational feature. In many benzoic acid derivatives, the carboxylic acid group is nearly co-planar with the aromatic ring to maximize π-conjugation. For example, in a 1:1 adduct of 4-aminobenzoic acid, the carboxylic acid group is twisted at a slight angle of 4.32 (18)° with respect to the benzene ring. researchgate.net However, significant twisting can occur to accommodate the formation of strong intermolecular hydrogen bonds within the crystal lattice.
| Parameter | Observed Value in Analogous Structures | Reference |
| Hydrogen Bond Type | O—H⋯N | researchgate.netnih.govnih.gov |
| π-π Stacking Distance | ~3.787 Å (centroid-centroid) | nih.gov |
| Dihedral Angle (Benzene-Pyridine) | ~59.69° | nih.gov |
| Carboxylic Acid Twist Angle | ~1.9° - 4.32° | researchgate.netnih.gov |
Computational Chemistry and Theoretical Investigations of 4 4 Methylpyridin 2 Yl Oxy Benzoic Acid Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 4-[(4-Methylpyridin-2-yl)oxy]benzoic acid. DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecule's geometry and calculate various electronic descriptors. niscpr.res.innih.govnih.govresearchgate.net
These calculations provide insights into the molecule's stability and reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. niscpr.res.inresearchgate.net For this compound, the MEP would likely show negative potential (red/yellow regions) around the carboxylic acid oxygen atoms and the pyridine (B92270) nitrogen, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the carboxylic acid hydrogen, highlighting its role as a hydrogen bond donor.
Table 1: Representative Quantum Chemical Parameters Calculated for Benzoic Acid Derivatives This table presents typical parameters obtained from DFT calculations on related benzoic acid structures to illustrate the expected data for this compound.
| Parameter | Typical Calculated Value Range | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.0 eV | Electron-donating ability |
| ELUMO | -2.0 to -2.5 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~4.0 eV | Chemical reactivity and stability researchgate.netresearchgate.net |
| Dipole Moment (μ) | 3.5 to 4.5 Debye | Molecular polarity and intermolecular interactions researchgate.net |
Molecular Modeling and Molecular Mechanics Simulations for Conformational Analysis
The structure of this compound features a flexible ether linkage connecting the benzoic acid and 4-methylpyridine (B42270) rings. This flexibility allows the molecule to adopt various conformations, which can be critical for its interaction with biological targets. Molecular modeling and molecular mechanics are employed to explore this conformational landscape.
Molecular mechanics simulations use classical physics principles to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the torsion angles around the ether bond (C-O-C), a potential energy surface can be mapped. This analysis helps identify low-energy, stable conformers that are more likely to exist under physiological conditions. The results of such an analysis would reveal the preferred relative orientation of the two aromatic rings, which is crucial for understanding how the molecule fits into a binding pocket.
Molecular Docking Studies of Compound-Target Interactions (e.g., enzyme active sites, receptor binding sites for in silico predictions)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govnih.gov this compound is a key structural precursor to Sorafenib, a multi-kinase inhibitor used in cancer therapy. nih.govnih.govbohrium.com Therefore, docking studies of this compound are highly relevant for predicting its interactions with Sorafenib's known targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor (PDGF) receptor. nih.govnih.govdoaj.org
Using software like SURFLEX-DOCK or GOLD, the compound can be docked into the ATP-binding site of these kinases. nih.govdoaj.org Docking simulations for Sorafenib analogues consistently show key interactions within the VEGFR2 active site, such as hydrogen bonds with residues like Cys919 and Asp1046. nih.gov It is plausible that this compound would engage in similar interactions. The carboxylic acid moiety could form hydrogen bonds, while the pyridine and benzene (B151609) rings could establish hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket. The docking score, an estimation of binding affinity, helps rank potential inhibitors. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with Kinase Targets This table illustrates potential docking outcomes based on studies of Sorafenib analogues. nih.govnih.govdoaj.org
| Target Protein (PDB ID) | Predicted Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| VEGFR2 (e.g., 4ASD) | -7.5 to -9.0 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Hydrophobic |
| PDGF Receptor (e.g., 6JOL) | -7.0 to -8.5 | Cys814, His816, Glu644 | Hydrogen Bond, π-π Stacking |
| B-Raf Kinase | -6.5 to -8.0 | Cys532, Phe583 | Hydrophobic, π-π Stacking |
Molecular Dynamics (MD) Simulations for Ligand-System Dynamics and Stability
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.netrsc.org An MD simulation would be performed on the complex formed between this compound and a target kinase, as predicted by docking. This simulation tracks the movements of all atoms in the system over time (typically nanoseconds to microseconds) by solving Newton's equations of motion.
The primary goal of MD is to assess the stability of the ligand-protein complex. rsc.org Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory. A stable RMSD plot suggests that the ligand remains securely in the binding pocket. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions (like hydrogen bonds) and the role of water molecules in mediating the binding, providing a more accurate estimation of binding free energy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.goveurjchem.com A QSAR study for analogues of this compound would involve synthesizing or computationally designing a library of related molecules with varied substituents.
For each analogue, a set of molecular descriptors (physicochemical, electronic, topological) would be calculated. These descriptors quantify various aspects of the molecule's structure. A mathematical model is then built to relate these descriptors to the experimentally measured biological activity (e.g., IC50 value against a target kinase). eurjchem.com A robust QSAR model can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov Similarly, QSPR models can be developed to predict physical properties like solubility or melting point.
Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Class | Example Descriptors | Property Modeled |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |
| Steric | Molecular Weight, Molar Refractivity | Size, Shape |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |
Cheminformatics and Virtual Screening Methodologies
Cheminformatics and virtual screening are essential tools for discovering novel lead compounds from large chemical databases. nih.govacs.orgresearchgate.net The structure of this compound can serve as a starting point in these campaigns.
Two main types of virtual screening could be employed:
Ligand-Based Virtual Screening: If a set of known active compounds (ligands) exists but the target structure is unknown, methods like 2D similarity searching or 3D pharmacophore modeling are used. A pharmacophore model derived from this compound would define the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This model would then be used to search databases for other molecules that fit these criteria. nih.gov
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (e.g., from X-ray crystallography), high-throughput docking can be performed. nih.gov Large libraries containing millions of compounds can be computationally docked into the target's active site, and the top-scoring molecules are selected for further experimental testing. The this compound scaffold could be used to search for commercially available analogues or as a fragment in fragment-based screening approaches.
Chemical Reactivity and Transformation Studies of 4 4 Methylpyridin 2 Yl Oxy Benzoic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety is typically the most reactive site for a range of nucleophilic acyl substitution reactions. These transformations allow for the synthesis of various derivatives such as esters and amides, which are fundamental in synthetic chemistry.
Esterification: Esters of 4-[(4-Methylpyridin-2-yl)oxy]benzoic acid can be synthesized through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. researchgate.netnih.gov Alternatively, a more reactive intermediate, the acyl chloride, can be formed first. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) is an effective method for producing the corresponding acyl chloride. mdpi.comresearchgate.net This intermediate readily reacts with alcohols, even sterically hindered ones, to yield the desired ester. researchgate.net A related reaction is the hydrolysis of an ester back to the carboxylic acid, which can be achieved by heating with a base like lithium hydroxide (B78521) in a mixture of solvents such as methanol, tetrahydrofuran, and water. chemicalbook.com
Amide Formation: The synthesis of amides from this compound can be accomplished by reacting the molecule with a primary or secondary amine. To facilitate this reaction, which can be difficult to perform directly, a coupling agent is often employed. nih.govlookchemmall.comluxembourg-bio.com A highly effective route involves the conversion of the carboxylic acid to its acyl chloride derivative using thionyl chloride. The resulting 4-[(4-Methylpyridin-2-yl)oxy]benzoyl chloride can then be coupled with an amine to form the corresponding amide with high efficiency. mdpi.com This two-step process is versatile and allows for the synthesis of a wide array of N-substituted amides.
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Alkyl 4-[(4-Methylpyridin-2-yl)oxy]benzoate | Reversible reaction; water removal drives it to completion. researchgate.netgoogle.com |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 4-[(4-Methylpyridin-2-yl)oxy]benzoyl chloride | Creates a highly reactive intermediate for ester and amide synthesis. mdpi.com |
| Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (e.g., R-NH₂) | N-Alkyl-4-[(4-Methylpyridin-2-yl)oxy]benzamide | A common and efficient two-step method for amide synthesis. mdpi.comnih.gov |
| Amide Formation (Direct Coupling) | Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC, EDC) | N-Alkyl-4-[(4-Methylpyridin-2-yl)oxy]benzamide | Avoids the harsh conditions of acyl chloride formation. lookchemmall.comluxembourg-bio.com |
| Ester Hydrolysis | Base (e.g., LiOH, NaOH), H₂O | This compound | Reverses the esterification process. chemicalbook.com |
Reactivity of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule. This site can participate in reactions with electrophiles. A common reaction is N-alkylation, where treatment with an alkyl halide (e.g., methyl iodide) leads to the formation of a quaternary pyridinium (B92312) salt. Another potential transformation is N-oxidation, which can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding pyridine N-oxide. While these reactions are characteristic of the pyridine moiety, specific studies detailing these transformations for this compound are not extensively documented in the reviewed literature.
Transformations at the Ether Linkage
The diaryl ether linkage in this compound is chemically robust. Aryl ethers are known for their stability and resistance to cleavage. Breaking this C-O bond typically requires harsh reaction conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Under such forcing conditions, other functional groups in the molecule, particularly the carboxylic acid, may also react. Due to this high stability, transformations specifically targeting the ether linkage without affecting the rest of the molecule are challenging and not commonly reported for this class of compounds.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The molecule possesses two aromatic rings, the benzene (B151609) ring and the pyridine ring, each with distinct reactivity towards substitution reactions.
Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it strongly deactivated towards electrophilic aromatic substitution, which typically requires harsh conditions and proceeds with low yield. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (the 2, 4, and 6 positions). rsc.org For this compound, the ether linkage is at the 2-position. While the pyridine ring is not as highly activated as systems like pentafluoropyridine, SNAr reactions with potent nucleophiles could potentially occur at the 6-position. rsc.orgmdpi.com
Complexation and Coordination Chemistry
Molecules containing both a pyridine nitrogen and a carboxylate group are excellent candidates for use as ligands in coordination chemistry. researchgate.netnih.gov this compound, upon deprotonation of the carboxylic acid, can act as a versatile chelating or bridging ligand for a variety of metal ions. researchgate.netresearchgate.netmdpi.com
Coordination typically involves the nitrogen atom of the pyridine ring and one or both oxygen atoms of the carboxylate group. This allows the ligand to act in several modes:
Monodentate: Coordination through either the pyridine nitrogen or a carboxylate oxygen.
Bidentate Chelating: Coordination to a single metal center via both the pyridine nitrogen and one carboxylate oxygen, forming a stable chelate ring.
Bridging: The carboxylate group can bridge two metal centers, often in a syn-syn or syn-anti conformation, leading to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.com
The specific coordination mode and the resulting geometry of the metal complex depend on the metal ion, the reaction conditions, and the presence of other co-ligands. mdpi.commdpi.com
| Metal Ion (Example) | Potential Coordination Mode | Likely Geometry | Resulting Structure |
|---|---|---|---|
| Cu(II) | Bidentate (N, O-chelation) or Bridging | Square Planar, Octahedral | Mononuclear Complex or Coordination Polymer |
| Zn(II) | Bidentate (N, O-chelation) or Bridging | Tetrahedral, Octahedral | Mononuclear Complex or Coordination Polymer researchgate.net |
| Co(II) | Bidentate (N, O-chelation) or Bridging | Octahedral | Mononuclear Complex or Coordination Polymer researchgate.net |
| Ni(II) | Bidentate (N, O-chelation) or Bridging | Octahedral | Mononuclear Complex or Coordination Polymer researchgate.net |
The ability of this and similar ligands to form stable complexes with transition metals makes them of interest in materials science for the construction of metal-organic frameworks (MOFs) and in the development of new catalysts. rsc.org
Compound Index
| Compound Name |
|---|
| This compound |
| Thionyl chloride |
| Lithium hydroxide |
| Methanol |
| Tetrahydrofuran |
| 4-[(4-Methylpyridin-2-yl)oxy]benzoyl chloride |
| Methyl iodide |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Hydrobromic acid |
| Hydroiodic acid |
| Pentafluoropyridine |
| Copper(II) |
| Zinc(II) |
| Cobalt(II) |
| Nickel(II) |
Applications of 4 4 Methylpyridin 2 Yl Oxy Benzoic Acid and Its Analogues in Materials Science and Organic Synthesis
Role as Versatile Synthetic Intermediates in the Construction of Complex Organic Molecules
The pyridine (B92270) and benzoic acid moieties within 4-[(4-Methylpyridin-2-yl)oxy]benzoic acid and its analogues serve as valuable reactive handles for the construction of more complex, biologically active molecules. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, paving the way for a variety of chemical transformations.
One notable application is in the synthesis of quinazolinone derivatives. For instance, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid, an analogue, has been synthesized and subsequently used as a starting material for the preparation of a series of corresponding esters. researchgate.net This process typically involves the conversion of the benzoic acid to its more reactive acid chloride, which then readily reacts with various alcohols and phenols. researchgate.net
Furthermore, benzoic acid derivatives are crucial in the synthesis of compounds with potential antimicrobial properties. In one study, a 4-[(4-chlorophenyl)sulfonyl]benzoic acid was used as a precursor to synthesize a range of N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles. mdpi.com This highlights the utility of the benzoic acid scaffold in building diverse heterocyclic systems.
The pyridine fragment of these molecules is also a key feature, as pyridine is a well-established privileged structural motif in drug design. nih.gov Nitropyridines, for example, are versatile precursors for a wide array of bioactive heterocyclic systems. nih.gov The pyridinyloxy moiety can be incorporated into larger molecular frameworks to create potential anti-inflammatory agents. For example, novel imidazo[2,1-b] nih.govmpg.dethiazine derivatives have been synthesized by reacting substituted 4-fluoropyridines with 3-hydroxy(benzo)imidazo[2,1-b] nih.govmpg.dethiazines, demonstrating the utility of the pyridinyloxy unit as a building block. biointerfaceresearch.com
The following table summarizes some examples of complex molecules synthesized using benzoic acid analogues as intermediates:
| Starting Material Analogue | Synthetic Transformation | Resulting Complex Molecule | Potential Application |
| 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid | Conversion to acid chloride followed by esterification | Various corresponding esters | Not specified |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Multi-step synthesis | N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, etc. | Antimicrobial |
| Substituted 4-fluoropyridines | Nucleophilic substitution with hydroxy(benzo)imidazo[2,1-b] nih.govmpg.dethiazines | (Pyridin-4-yloxy)imidazo[2,1-b] nih.govmpg.dethiazines | Anti-inflammatory |
Utilization in Supramolecular Chemistry and Self-Assembly (e.g., co-crystal formation)
The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine ring (a hydrogen bond acceptor) makes this compound and its analogues excellent candidates for building blocks in supramolecular chemistry. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-ordered, self-assembled structures like co-crystals.
Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. The formation of co-crystals can significantly alter the physicochemical properties of a substance, such as its solubility and melting point. Benzoic acid and its derivatives are frequently used as co-formers in the design of pharmaceutical co-crystals to enhance the properties of active pharmaceutical ingredients (APIs). For example, co-crystals of the antiplatelet agent cilostazol (B1669032) have been successfully prepared with hydroxybenzoic acid derivatives using methods like spray drying. mdpi.com
The carboxylic acid-pyridine supramolecular synthon, a robust and predictable hydrogen bonding motif, is a key interaction in the formation of many co-crystals. google.com This interaction has been observed in the co-crystallization of 2-aminobenzoic acid with pyridyl derivatives. researchgate.net The interplay of different supramolecular synthons, including those involving carboxylic acids and nitrogen-containing heterocycles, allows for the construction of diverse and interesting supramolecular architectures. researchgate.net
The self-assembly of these molecules is not limited to co-crystal formation. On surfaces, for example, tribenzoic acid derivatives can form two-dimensional supramolecular honeycomb networks through hydrogen bonding between the carboxylic acid groups. mpg.de This demonstrates the potential of these molecules to create organized nanostructures.
The table below provides examples of supramolecular assemblies involving benzoic acid and pyridine derivatives:
| Components | Key Supramolecular Interaction(s) | Resulting Assembly | Reference |
| 2-Aminobenzoic acid and pyridyl derivatives | Carboxylic acid-pyridine hydrogen bonding | Co-crystal | researchgate.net |
| Cilostazol and hydroxybenzoic acid derivatives | Hydrogen bonding | Co-crystal | mdpi.com |
| 4,4'-bipyridine and carboxylic acids | Carboxylic acid-pyridine heterosynthon | Co-crystal | mdpi.com |
| 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid | Carboxylic acid dimer hydrogen bonding | 2D honeycomb network on Ag(111) | mpg.de |
Development of Novel Materials (e.g., for polymers, optoelectronic applications)
The structural features of this compound and its analogues make them attractive components for the development of novel materials with tailored properties. The rigid aromatic rings can impart thermal stability and specific electronic properties, while the flexible ether linkage can influence the processability and morphology of the resulting materials.
In the field of polymer science, benzoic acid derivatives have been incorporated into various polymer backbones to create high-performance materials. For instance, aromatic polyesters with good thermal and mechanical properties can be synthesized from dicarboxylic acid monomers. wur.nl Benzoic acid esters containing polymerizable groups, such as acrylates, can be used to create thermosetting polymers for applications like glass and metal coatings. specificpolymers.com Furthermore, benzoic acid itself has been shown to be segregated within the crystalline cavities of polymers like syndiotactic polystyrene, which can be a method to control the distribution and aggregation of additives in a polymer matrix. mdpi.comnih.gov
A particularly interesting application lies in the field of optoelectronics. The conductivity of the conducting polymer poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), a material commonly used as a transparent electrode in organic light-emitting devices (OLEDs), can be significantly enhanced by treatment with benzoic acid. nih.gov This enhancement is attributed to the removal of the insulating polystyrene sulfonate (PSS) shell from the conductive PEDOT core. nih.gov OLEDs fabricated with benzoic acid-treated PEDOT:PSS electrodes have shown lower operating voltages and higher maximum luminance compared to those treated with other common solvents. nih.gov This highlights the potential of using benzoic acid derivatives to modify the properties of materials for advanced electronic applications.
The following table summarizes the use of benzoic acid derivatives in the development of novel materials:
| Material Type | Role of Benzoic Acid Derivative | Application |
| Aromatic Polyesters | Monomer (as a dicarboxylic acid) | High-performance plastics |
| Thermosetting Polymers | Monomer (as an acrylate (B77674) ester) | Coatings |
| Polymer Blends | Additive (segregated in crystalline cavities) | Controlled additive distribution |
| Conducting Polymers (PEDOT:PSS) | Post-treatment agent | Transparent electrodes for OLEDs |
Catalytic Applications in Organic Transformations
While the direct catalytic application of this compound is not extensively documented, its structural motifs are present in ligands used in transition metal catalysis. The pyridine nitrogen and the carboxylate oxygen atoms are excellent coordination sites for metal ions, suggesting that these molecules could serve as ligands in the design of novel catalysts.
Metal-organic frameworks (MOFs) and coordination polymers are a class of materials where metal ions are linked together by organic ligands. These materials can exhibit catalytic activity. For example, complexes based on 2,4-bis-(triazol-1-yl)benzoic acid as a ligand have been synthesized and their properties investigated. nih.gov
In the realm of homogeneous catalysis, copper-catalyzed reactions are known to be effective for the construction of complex heterocyclic compounds. For instance, pyridoquinazolinones have been synthesized from benzoic acids and 2-aminopyridines using copper catalysis. researchgate.net This suggests that benzoic acid derivatives can be key substrates in metal-catalyzed cross-coupling reactions.
Furthermore, the pyridine-containing ligands can play a role in stabilizing low-valent metal complexes that are key intermediates in catalytic cycles. The redox activity of pyridine-oxazoline (pyrox) ligands has been established in stabilizing organonickel radical complexes, which are relevant in cross-coupling reactions. nih.gov This indicates that the pyridinyl moiety in this compound could be leveraged in the design of redox-active ligands for catalysis.
The following table outlines potential and related catalytic applications of pyridinyloxy benzoic acid derivatives:
| Catalytic System | Role of Pyridinyloxy Benzoic Acid Derivative/Analogue | Type of Transformation |
| Copper Catalysis | Substrate | Synthesis of Pyridoquinazolinones |
| Metal-Organic Frameworks | Ligand | Potential for various catalytic reactions and sensing |
| Nickel Complexes | Ligand (redox-active) | Cross-coupling reactions |
Exploration of Biological Activity and Mechanistic Insights Non Clinical and Pre Clinical Focus
In Vitro Enzyme Inhibition and Activation Studies
There is no publicly available data from in vitro assays investigating the inhibitory or activation effects of 4-[(4-Methylpyridin-2-yl)oxy]benzoic acid on specific enzymes such as acetylcholinesterase or carbonic anhydrase.
Receptor Binding Profiling in Non-Clinical Models
Information regarding the binding affinity and selectivity of this compound for various biological receptors in non-clinical models is not available in the reviewed literature.
Cellular Pathway Modulation in Model Systems
No studies were identified that investigated the in vitro anti-inflammatory, anti-tumor, or anti-viral activities of this compound in cell lines. Consequently, there is no data on its potential to modulate cellular pathways.
Structure-Activity Relationship (SAR) Derivations for Observed Biological Responses
Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been derived for this compound.
Investigation of Mechanisms of Action at the Molecular Level
There is no research available detailing the molecular mechanism of action for this compound, including any potential protein-ligand interactions.
Future Directions and Emerging Research Avenues for Pyridinyloxybenzoic Acid Derivatives
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials science. nih.govfrontiersin.org For pyridinyloxybenzoic acid derivatives, these computational tools offer a powerful approach to navigate the vast chemical space and design novel molecules with tailored properties.
De novo design, or the creation of new molecules from scratch, can be significantly accelerated using generative AI models. frontiersin.org Algorithms such as recurrent neural networks (RNNs) and generative adversarial networks (GANs) can be trained on existing libraries of pyridinyloxybenzoic acid compounds and their known biological activities or material properties. nih.goveaspublisher.com These trained models can then generate novel molecular structures that are predicted to have enhanced efficacy or specific desired characteristics. This approach moves beyond traditional high-throughput screening by actively designing molecules with a higher probability of success.
Furthermore, machine learning models can be employed for the optimization of existing lead compounds. researchgate.netnih.gov By analyzing structure-activity relationships (SAR) and structure-property relationships (SPR) within large datasets, ML algorithms can predict the impact of specific structural modifications on the performance of a molecule. This predictive power allows researchers to prioritize synthetic efforts on the most promising candidates, thereby reducing the time and cost associated with iterative optimization cycles.
| AI/ML Application | Description | Potential Impact on Pyridinyloxybenzoic Acid Derivatives |
| De Novo Design | Generation of novel molecular structures using generative models (e.g., RNNs, GANs). | Discovery of new derivatives with unique biological activities or material properties. |
| Lead Optimization | Prediction of the effects of structural modifications on compound efficacy and properties. | Accelerated development of more potent and selective compounds. |
| Property Prediction | In silico prediction of physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. | Early identification of candidates with favorable drug-like properties, reducing late-stage attrition. |
Expanding the Scope of Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly under pressure to adopt more environmentally friendly and sustainable practices. mdpi.com For the synthesis of 4-[(4-Methylpyridin-2-yl)oxy]benzoic acid and its derivatives, a shift towards greener methodologies is not only an ethical imperative but also a driver of innovation.
Future research will likely focus on the development of synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate less waste. brazilianjournals.com.br This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild reaction conditions. The use of renewable feedstocks, such as those derived from biomass, is another promising avenue for reducing the environmental footprint of pyridinyloxybenzoic acid synthesis. rsc.orgkit.edursc.org
Moreover, the principles of process intensification, such as the use of continuous flow reactors, can lead to more efficient and safer synthetic processes. These technologies allow for precise control over reaction parameters, leading to higher yields, improved purity, and a reduction in reaction times.
Development of Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. The development of advanced spectroscopic and analytical techniques that allow for in-situ, real-time monitoring of chemical reactions is a key area of future research. researchgate.net
For the synthesis of pyridinyloxybenzoic acid derivatives, techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates and byproducts. researchgate.net This information can be used to optimize reaction conditions, improve yields, and ensure the consistent quality of the final product. The ability to monitor reactions in real-time also opens the door for the implementation of automated process control systems, further enhancing the efficiency and reliability of the synthesis.
Deeper Exploration of Supramolecular Assemblies and Functional Materials
The ability of molecules to self-assemble into well-defined, higher-order structures through non-covalent interactions is the foundation of supramolecular chemistry. nih.gov Pyridinyloxybenzoic acid derivatives, with their combination of aromatic rings, hydrogen bond donors and acceptors, and potential for π-π stacking, are excellent candidates for the construction of novel supramolecular assemblies. nih.govresearchgate.net
Future research will delve deeper into understanding and controlling the self-assembly of these molecules to create functional materials with tailored properties. This could include the development of new liquid crystals, gels, or porous materials for applications in areas such as electronics, catalysis, and separations. The formation of co-crystals, where pyridinyloxybenzoic acid derivatives are combined with other molecules, offers another avenue for tuning the physical and chemical properties of the resulting solid-state materials. nih.gov
Uncovering Novel Biological Targets and Mechanistic Pathways in Non-Clinical Research
While the potential therapeutic applications of pyridinyloxybenzoic acid derivatives are being explored, a significant area for future research lies in the identification of novel biological targets and the elucidation of their underlying mechanistic pathways in non-clinical settings. researchgate.net High-throughput screening and chemoproteomics approaches can be used to identify previously unknown protein binding partners for these compounds.
Q & A
Basic: How can researchers optimize the synthesis of 4-[(4-Methylpyridin-2-yl)oxy]benzoic acid to improve yield and purity?
Methodological Answer:
- Key Reaction Steps : The synthesis typically involves esterification or nucleophilic substitution between 4-methylpyridin-2-ol and a benzoic acid derivative. Control of pH (e.g., weakly acidic conditions) and temperature (60–80°C) is critical to minimize side reactions like hydrolysis or oxidation .
- Reagent Optimization : Use catalysts like sulfuric acid for esterification or sodium methoxide for deprotonation. Lithium aluminum hydride (LiAlH₄) may be employed for selective reductions .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) can isolate the product. Monitor purity via TLC (Rf ~0.5 in 1:1 hexane/EtOH) .
Basic: What characterization techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Basic: What are common impurities encountered during synthesis, and how can they be mitigated?
Methodological Answer:
- By-Products :
- Unreacted starting materials : Use excess 4-methylpyridin-2-ol (1.2–1.5 equiv.) and monitor reaction completion via TLC .
- Hydrolysis products : Avoid aqueous workup at high pH; use anhydrous solvents .
- Mitigation :
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Software Tools : Use SHELXL for refinement, especially for high-resolution data. Adjust parameters like ADPs (anisotropic displacement parameters) to model thermal motion accurately .
- Twinned Data : Employ SHELXD for structure solution in cases of twinning or pseudo-symmetry. Validate with R-factor convergence (<5% discrepancy) .
- Validation : Cross-check with CCDC databases and computational models (e.g., DFT-optimized geometries) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Methodological Answer:
- Derivative Synthesis : Modify the pyridyl methyl group (e.g., replace with trifluoromethyl) or benzoic acid substituents (e.g., nitro, hydroxy) to assess electronic effects .
- Assays :
- Enzyme Inhibition : Test against kinases or carboxylases using fluorescence-based assays (IC₅₀ determination).
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) .
- Data Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with activity .
Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular Modeling :
- Docking Studies : Autodock Vina for protein-ligand interactions (e.g., binding affinity to COX-2) .
Advanced: How should researchers address discrepancies between experimental and computational data?
Methodological Answer:
- Case Example : If computed pKa deviates from experimental (e.g., predicted 2.5 vs. observed 3.0), re-evaluate solvation models or consider tautomeric forms .
- Validation : Use multiple software (e.g., Gaussian vs. ORCA) to cross-check computational results.
- Experimental Replication : Repeat potentiometric titrations under controlled ionic strength (e.g., 0.1 M KCl) .
Advanced: What strategies are recommended for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Optimization :
- Continuous Flow Reactors : Improve heat/mass transfer for esterification steps .
- In-line Analytics : Use PAT (Process Analytical Technology) like FTIR probes to monitor reaction progress .
- Quality Control : Implement QbD (Quality by Design) principles, focusing on critical parameters (e.g., reactant stoichiometry, mixing efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
